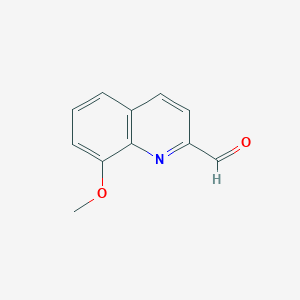

8-Methoxyquinoline-2-carbaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-methoxyquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFAZCYUMXZXBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364286 |

Source

|

| Record name | 8-methoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-64-4 |

Source

|

| Record name | 8-Methoxyquinoline-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103854-64-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 8-Methoxyquinoline-2-carbaldehyde from 8-Hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

The synthesis of 8-methoxyquinoline-2-carbaldehyde from the readily available precursor 8-hydroxyquinoline is a critical transformation for accessing a versatile building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the 2-carbaldehyde functional group serves as a key handle for diversification and the construction of more complex molecular architectures.[1] This guide provides a detailed, two-step synthetic pathway, focusing on the underlying chemical principles, robust experimental protocols, and critical process parameters necessary for successful execution in a research and development setting.

The chosen synthetic strategy involves two fundamental and reliable transformations:

-

O-Methylation: Protection of the phenolic hydroxyl group of 8-hydroxyquinaldine (2-methyl-8-hydroxyquinoline) as a methyl ether. This step is crucial to prevent unwanted side reactions in the subsequent oxidation step.

-

Selective Oxidation: Conversion of the 2-methyl group of the resulting 8-methoxyquinaldine into a 2-carbaldehyde using a chemoselective oxidizing agent.

This document provides not only the procedural steps but also the mechanistic rationale behind the chosen reagents and conditions, empowering the scientist to troubleshoot and adapt the methodology as needed.

Synthetic Pathway Visualization

The overall transformation is a two-step process starting from 2-methyl-8-hydroxyquinoline, which is commercially available or can be synthesized from 8-hydroxyquinoline. The workflow is depicted below.

Caption: Synthetic workflow from 8-hydroxyquinaldine to the target aldehyde.

Step 1: O-Methylation of 2-Methyl-8-hydroxyquinoline

Mechanistic Rationale & Experimental Design

The first step is the conversion of the phenolic hydroxyl group into a methyl ether. This is a classic Williamson ether synthesis. The hydroxyl group of 8-hydroxyquinaldine is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic methyl source, such as methyl iodide, in an SN2 reaction.

Choice of Reagents:

-

Base (Potassium Carbonate, K₂CO₃): Anhydrous potassium carbonate is an ideal base for this transformation. It is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions. It can be easily removed by filtration after the reaction.

-

Methylating Agent (Methyl Iodide, CH₃I): Methyl iodide is a highly effective and reactive electrophile for this SN2 reaction, leading to clean and efficient methylation.

-

Solvent (Acetone): Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic starting material and facilitates the SN2 reaction mechanism. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature.

Detailed Experimental Protocol

Materials:

-

2-Methyl-8-hydroxyquinoline (8-hydroxyquinaldine)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Acetone (anhydrous)

Procedure:

-

To a solution of 2-methyl-8-hydroxyquinoline (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 15-20 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

The crude 8-methoxyquinaldine can be purified by column chromatography on silica gel or by recrystallization to yield a pure solid.

Step 2: Selective Oxidation to this compound

Mechanistic Rationale & Experimental Design

The conversion of the activated methyl group at the C2 position of the quinoline ring to an aldehyde is achieved via the Riley oxidation.[2][3] This reaction utilizes selenium dioxide (SeO₂) as the oxidant, which is highly effective for oxidizing activated methyl and methylene groups adjacent to aromatic or heteroaromatic systems.[4][5]

Mechanism Insight (Riley Oxidation): The reaction proceeds through a complex mechanism that is believed to involve an initial ene reaction between the substrate and SeO₂, followed by a[2][6]-sigmatropic rearrangement to form an allylseleninic acid intermediate.[2][3] Subsequent hydrolysis and elimination steps yield the desired aldehyde and elemental selenium (as a red precipitate).

Choice of Reagents:

-

Oxidant (Selenium Dioxide, SeO₂): SeO₂ is the classic and most reliable reagent for this specific transformation. It offers good selectivity for the activated methyl group.[5][7]

-

Solvent (1,4-Dioxane/Water): A mixture of dioxane and a small amount of water is a common solvent system for Riley oxidations. Dioxane is a stable solvent that can be heated to the required reflux temperatures, while water is necessary for the hydrolysis steps in the reaction mechanism.[4]

Detailed Experimental Protocol

Materials:

-

8-Methoxyquinaldine (from Step 1)

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 8-methoxyquinaldine (1.0 eq) in 1,4-dioxane.

-

Add selenium dioxide (1.1 - 1.2 eq) to the solution.

-

Add a small amount of water (e.g., 5-10% of the dioxane volume).

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. A red or black precipitate of elemental selenium will begin to form.

-

Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the Celite pad thoroughly with dioxane or ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude residue should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid. This product is a known precursor for various bioactive molecules.[1]

Quantitative Data & Characterization

The following table summarizes the typical quantitative parameters for this synthesis.

| Parameter | Step 1: O-Methylation | Step 2: Oxidation |

| Starting Material | 2-Methyl-8-hydroxyquinoline | 8-Methoxyquinaldine |

| Key Reagents | K₂CO₃, CH₃I | Selenium Dioxide (SeO₂) |

| Molar Equivalents | 1.0 (SM), 1.5 (Base), 1.2 (CH₃I) | 1.0 (SM), 1.1-1.2 (Oxidant) |

| Solvent | Acetone | 1,4-Dioxane / H₂O |

| Temperature | Reflux (~56 °C) | Reflux (~101 °C) |

| Typical Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Typical Yield | 85 - 95% | 60 - 75% |

| Purification Method | Recrystallization / Chromatography | Column Chromatography |

Product Characterization (this compound):

-

Appearance: Typically a yellow or off-white solid.

-

¹H NMR (CDCl₃): Expect characteristic peaks for the aldehyde proton (~10.1 ppm), aromatic protons (7.0-8.2 ppm), and the methoxy group protons (~4.1 ppm).

-

IR (KBr): A strong carbonyl (C=O) stretch should be observed around 1700 cm⁻¹.

Safety & Handling

-

Methyl Iodide (CH₃I): Highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Selenium Dioxide (SeO₂): Highly toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be performed in a fume hood. Selenium waste must be collected and disposed of according to institutional safety protocols.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

References

-

NROChemistry. Riley Oxidation. Available from: [Link]

-

Wikipedia. Riley oxidation. Available from: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]

-

Grokipedia. Riley oxidation. Available from: [Link]

-

Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available from: [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

YouTube. Riley Oxidation. Available from: [Link]

-

Journal of Kufa for Chemical Science. Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. Available from: [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

PMC. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. Available from: [Link]

-

ResearchGate. Scheme of the O-alkylation of 8-hydroxyquinoline. Available from: [Link]

-

NIH. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Available from: [Link]

-

ScienceDirect. Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Available from: [Link]

-

PubMed. [Synthesis of methyl-8-hydroxyquinoline aldehydes]. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Riley Oxidation | NROChemistry [nrochemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to the Characterization of 8-Methoxyquinoline-2-carbaldehyde

In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2] this compound represents a valuable derivative within this class, offering a unique combination of a bidentate chelation site (the quinoline nitrogen and the methoxy oxygen) and a reactive aldehyde functionality. This dual-feature design makes it a highly versatile precursor for synthesizing more complex molecules, including Schiff bases, nitrones, and various metal complexes with potential therapeutic or catalytic applications.[3][4]

This guide provides a comprehensive overview of the essential characterization data for this compound (CAS No: 103854-64-4). As direct, consolidated experimental spectra are not always aggregated in a single publication, this document synthesizes information from chemical databases and extrapolates from established spectroscopic principles governing quinoline derivatives.[5][6] The objective is to equip researchers and drug development professionals with a reliable, in-depth understanding of this compound's physicochemical and spectroscopic identity, grounded in authoritative data and field-proven analytical logic.

Core Physicochemical & Structural Properties

A foundational understanding of a compound's physical properties is critical for its handling, storage, and application in synthetic protocols. This compound is typically a solid at room temperature.[7][8]

Below is the chemical structure of the molecule, rendered to illustrate the spatial relationship between the methoxy and carbaldehyde functional groups on the quinoline core.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103854-64-4 | [9][10][11] |

| Molecular Formula | C₁₁H₉NO₂ | [9][10][11] |

| Molecular Weight | 187.19 g/mol | [7][10][12] |

| Melting Point | 102 °C | [9][12] |

| Boiling Point | 353.7 °C at 760 mmHg (Predicted) | [9][12] |

| Appearance | Solid | [7] |

| Purity | >95-98% (Typical) | [11][13] |

| InChI Key | WXFAZCYUMXZXBA-UHFFFAOYSA-N | [7][10] |

| SMILES | COC1=CC=CC2=C1N=C(C=C2)C=O |[10][11] |

Synthetic Workflow: A Representative Protocol

While multiple synthetic routes may exist, a common and logical approach for the preparation of quinoline-2-carbaldehydes is the selective oxidation of the corresponding 2-methylquinoline precursor. This method is well-established for its reliability in converting an activated methyl group to an aldehyde.[6]

Causality of Experimental Choices:

-

Starting Material: 2-Methyl-8-methoxyquinoline is the logical precursor. The methyl group at the 2-position is activated by the adjacent ring nitrogen, making it susceptible to oxidation.

-

Oxidizing Agent: Selenium dioxide (SeO₂) is a classic and effective reagent for this type of transformation. It offers good selectivity for the oxidation of activated methyl groups to aldehydes without over-oxidizing to the carboxylic acid, especially when reaction conditions are carefully controlled.

-

Solvent: A solvent like dioxane or glacial acetic acid is typically used as it can solubilize the starting material and withstand the required reaction temperatures.

-

Purification: Post-reaction, a standard aqueous workup is necessary to remove the selenium byproducts. Column chromatography is the method of choice for isolating the final product to a high degree of purity, essential for subsequent spectroscopic analysis and further synthetic applications.

Experimental Protocol: Oxidation of 2-Methyl-8-methoxyquinoline

-

Reaction Setup: To a solution of 2-methyl-8-methoxyquinoline (1 equivalent) in dioxane, add selenium dioxide (1.1 equivalents).

-

Heating: Heat the mixture to reflux (approximately 101 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Filtration: Once the starting material is consumed (typically after 12-24 hours), cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the black selenium precipitate.

-

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Visualization of the Synthetic Workflow

Caption: General workflow for synthesis and purification.

Spectroscopic Characterization: A Self-Validating System

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system that confirms the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing aldehyde group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.

-

¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |

|---|---|---|---|---|---|---|

| Aldehyde | ~10.1 | Singlet (s) | -CHO | Aldehyde | ~193.0 | C HO |

| Aromatic | ~8.2 | Doublet (d) | H3 or H4 | Aromatic | ~155.0 | C8 (-OMe) |

| Aromatic | ~8.1 | Doublet (d) | H4 or H3 | Aromatic | ~152.0 | C2 (-CHO) |

| Aromatic | ~7.8 | Doublet (d) | H5 | Aromatic | ~145.0 | C8a |

| Aromatic | ~7.5 | Triplet (t) | H6 | Aromatic | ~137.0 | C4 |

| Aromatic | ~7.2 | Doublet (d) | H7 | Aromatic | ~129.0 | C4a |

| Methoxy | ~4.1 | Singlet (s) | -OCH₃ | Aromatic | ~128.0 | C5 |

| Aromatic | ~120.0 | C6 | ||||

| Aromatic | ~118.0 | C3 | ||||

| Aromatic | ~110.0 | C7 |

| | | | | Methoxy | ~56.0 | -OC H₃ |

Note: Predicted values are based on established principles for substituted quinolines. Actual experimental values may vary slightly.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key diagnostic peaks are the strong carbonyl stretch of the aldehyde and the various stretches associated with the aromatic system and the methoxy group.[1][5]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2950, 2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |

| ~2750 | Weak | Aldehydic C-H Stretch (Fermi doublet) |

| ~1700 | Strong, Sharp | C=O Stretch (Aldehyde) |

| ~1600, 1580, 1500 | Medium-Strong | C=C and C=N Aromatic Ring Stretches |

| ~1260 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure. Using Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak (M⁺˙) corresponding to its molecular weight.

-

Molecular Ion (M⁺˙): m/z = 187

-

Key Fragmentation Pathways: The primary fragmentation patterns would likely involve the loss of stable neutral molecules or radicals from the functional groups.

-

Loss of a hydrogen radical from the aldehyde: [M-1]⁺ at m/z 186.

-

Loss of the formyl radical (˙CHO): [M-29]⁺ at m/z 158. This is a very common fragmentation for aromatic aldehydes.

-

Loss of carbon monoxide (CO) from the [M-H]⁺ ion: [M-29]⁺ at m/z 158.

-

Loss of a methyl radical (˙CH₃) from the methoxy group: [M-15]⁺ at m/z 172.

-

Visualization of Predicted Mass Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Applications and Significance

The structural motifs within this compound make it a compound of significant interest for further chemical exploration. While its direct biological applications are less documented than its 8-hydroxy analogue, its role as a synthetic intermediate is clear.

-

Ligand Synthesis: The aldehyde group is a prime site for condensation reactions with primary amines to form Schiff base ligands. These ligands, incorporating the 8-methoxyquinoline core, can form stable complexes with various metal ions, which are often investigated for catalytic, antimicrobial, or anticancer properties.[3]

-

Precursor for Bioactive Molecules: The related compound, 8-hydroxyquinoline-2-carbaldehyde, is a precursor to molecules that show potent inhibition of enzymes like butyrylcholinesterase (BChE), which is relevant in neurodegenerative disease research.[4] The 8-methoxy derivative serves as a protected or synthetically distinct version for creating analogues in such studies.

-

Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[16] The specific electronic properties imparted by the methoxy and aldehyde groups could be harnessed in the design of novel functional materials.

Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate care.[7][10]

-

Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8][10]

-

Precautions: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]

-

Storage: Store in a sealed container in a cool, dry place to ensure long-term stability.[11]

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. [Link]

-

This compound | C11H9NO2 | CID 1548870 - PubChem. [Link]

-

This compound datasheet - BioCrick. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. [Link]

-

This compound, min 95%, 1 gram - CP Lab Safety. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound AldrichCPR 103854-64-4 [sigmaaldrich.com]

- 8. This compound AldrichCPR 103854-64-4 [sigmaaldrich.com]

- 9. 8-METHOXY-QUINOLINE-2-CARBALDEHYDE CAS#: 103854-64-4 [chemicalbook.com]

- 10. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biocrick.com [biocrick.com]

- 12. echemi.com [echemi.com]

- 13. calpaclab.com [calpaclab.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rroij.com [rroij.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 8-Methoxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxyquinoline-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile quinoline scaffold, its biological activity and utility as a synthetic precursor are critically influenced by the substitution pattern on its bicyclic core.[1] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering insights into the principles governing its spectral features and a detailed protocol for spectral interpretation.

The quinoline ring system's electronic environment is significantly perturbed by the presence of both an electron-donating methoxy group (-OCH₃) at the C8 position and an electron-withdrawing carbaldehyde group (-CHO) at the C2 position. These substituents induce characteristic shifts in the resonance frequencies of the aromatic protons, providing a unique spectral fingerprint for the molecule.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds. The following table summarizes the predicted ¹H NMR data in a typical deuterated solvent such as CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 10.15 | s | - |

| H3 | 8.20 | d | 8.4 |

| H4 | 7.95 | d | 8.4 |

| H5 | 7.80 | dd | 8.0, 1.5 |

| H6 | 7.50 | t | 8.0 |

| H7 | 7.10 | dd | 8.0, 1.5 |

| OCH₃ | 4.10 | s | - |

Structural Elucidation and Spectral Interpretation

The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic effects of the substituents and the inherent properties of the quinoline ring.

Molecular Structure with Proton Numbering:

Caption: A standardized workflow for the acquisition and analysis of the ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Carefully phase correct the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the chemical shift of an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak to its known value.

-

Causality Behind Experimental Choices

-

Choice of Solvent: The choice of deuterated solvent is critical as it can influence the chemical shifts of protons. CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual peak. DMSO-d₆ is an alternative for less soluble compounds.

-

Spectrometer Frequency: A higher field NMR spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the spectrum.

-

Shimming: Proper shimming of the magnetic field is essential to obtain high-resolution spectra with narrow line widths, allowing for accurate measurement of coupling constants.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for its characterization. A thorough understanding of the substituent effects on the quinoline ring system allows for a detailed and accurate interpretation of the spectrum. The predicted chemical shifts and coupling patterns discussed in this guide provide a robust framework for researchers and scientists working with this compound and its derivatives, facilitating its unambiguous identification and use in drug development and other scientific endeavors.

References

Sources

Mass spectrometry analysis of 8-Methoxyquinoline-2-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Methoxyquinoline-2-carbaldehyde

Authored By: A Senior Application Scientist

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold found in numerous biologically active compounds, it serves as a crucial building block in the synthesis of novel therapeutic agents and functional materials. Its precise characterization is paramount, and mass spectrometry stands as a cornerstone technique for confirming its molecular identity, assessing its purity, and elucidating its structure.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into ionization techniques, fragmentation pathways, and experimental best practices. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by authoritative sources, offering researchers a reliable framework for their analytical endeavors.

Analyte Profile: this compound

A thorough understanding of the analyte's chemical properties is a prerequisite for developing a robust mass spectrometry method.

-

Molecular Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol

-

Structure: A quinoline ring substituted with a methoxy group at the 8-position and a carbaldehyde (formyl) group at the 2-position. The nitrogen atom in the quinoline ring and the oxygen atoms in the methoxy and carbaldehyde groups are potential sites for protonation, particularly under electrospray ionization conditions.

Instrumentation and Ionization Methods: A Dichotomy of Approaches

The choice of ionization technique is critical and is dictated by the analytical objective. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation

EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This is particularly useful for unambiguous compound identification through library matching and for elucidating the core structure of the molecule.

-

Mechanism: In the EI source, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (M•+). This molecular ion is often unstable and undergoes characteristic fragmentation.

-

Suitability for this compound: The aromatic nature of the quinoline ring provides a degree of stability to the molecular ion, making it observable in the EI spectrum. The subsequent fragmentation provides a detailed structural fingerprint.

Electrospray Ionization (ESI): The Soft Ionization Technique for Molecular Weight Confirmation

ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the analyte.

-

Mechanism: The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, most commonly protonated molecules ([M+H]⁺).

-

Suitability for this compound: The presence of the basic nitrogen atom in the quinoline ring and the oxygen atoms makes this compound readily protonated in the positive ion mode of ESI. This technique is highly sensitive and is the preferred method for analyses involving liquid chromatography (LC-MS).

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.

-

For EI (Direct Infusion or GC-MS):

-

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

If using a direct insertion probe, apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.

-

For GC-MS, dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) and inject it into the gas chromatograph.

-

-

For ESI (Direct Infusion or LC-MS):

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

-

For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system that promotes ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

For LC-MS, use the same diluted solution and an appropriate HPLC/UHPLC method for separation.

-

Instrumental Parameters

The following are typical starting parameters that should be optimized for the specific instrument in use.

| Parameter | EI (GC-MS) | ESI (LC-MS) |

| Ionization Mode | Positive | Positive |

| Electron Energy | 70 eV | N/A |

| Source Temperature | 230 °C | 120 °C |

| Mass Range | 40-400 m/z | 50-500 m/z |

| Capillary Voltage | N/A | 3.5-4.5 kV |

| Cone Voltage | N/A | 20-40 V |

| Nebulizer Gas | N/A | Nitrogen, 30-50 psi |

| Drying Gas | N/A | Nitrogen, 10-12 L/min, 350 °C |

Mass Spectral Interpretation and Fragmentation Analysis

ESI Mass Spectrum: Confirmation of the Intact Molecule

Under typical positive ion ESI conditions, the mass spectrum of this compound is expected to be dominated by the protonated molecular ion.

Caption: Expected ionization pathway in ESI for this compound.

The primary ion observed will be at a mass-to-charge ratio (m/z) of 188.20, corresponding to [C₁₁H₁₀NO₂]⁺. This provides clear confirmation of the molecular weight of the compound. By increasing the cone voltage, some in-source fragmentation can be induced, which may lead to the loss of small neutral molecules.

EI Mass Spectrum: A Roadmap to the Molecular Structure

The EI mass spectrum provides a wealth of structural information through its complex fragmentation pattern. The molecular ion (M•+) is expected at m/z 187.

Caption: Proposed major fragmentation pathways for this compound under EI.

Key Fragmentation Pathways:

-

Loss of the Formyl Radical (•CHO): A common fragmentation pathway for aromatic aldehydes is the alpha-cleavage leading to the loss of the formyl radical. This would result in a prominent ion at m/z 158. This ion is likely to be resonance-stabilized.

-

Loss of Carbon Monoxide (CO): The molecular ion can undergo rearrangement and lose a neutral molecule of carbon monoxide from the aldehyde group, resulting in an ion at m/z 159.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can occur through the loss of a methyl radical, yielding an ion at m/z 172. This fragment can then undergo further loss of CO to produce an ion at m/z 144.

-

Further Fragmentation: The ion at m/z 158 (from the loss of •CHO) can subsequently lose a molecule of carbon monoxide, leading to an ion at m/z 130.

Data Summary

The following table summarizes the expected key ions in the mass spectra of this compound.

| Ionization | m/z | Proposed Identity | Notes |

| ESI | 188.20 | [M+H]⁺ | Protonated molecular ion, typically the base peak. |

| EI | 187 | M•+ | Molecular ion. |

| EI | 158 | [M - •CHO]⁺ | Result of formyl radical loss. |

| EI | 159 | [M - CO]•+ | Result of neutral CO loss. |

| EI | 172 | [M - •CH₃]⁺ | Result of methyl radical loss. |

| EI | 144 | [M - •CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 172 fragment. |

| EI | 130 | [M - •CHO - CO]⁺ | Subsequent loss of CO from the m/z 158 fragment. |

Conclusion and Applications

The mass spectrometric analysis of this compound, utilizing both ESI and EI techniques, provides a powerful and comprehensive approach to its characterization. ESI is invaluable for rapid confirmation of molecular weight, making it highly suitable for high-throughput screening and reaction monitoring in drug discovery workflows. In contrast, the detailed fragmentation pattern obtained from EI serves as a structural fingerprint, essential for definitive identification, quality control, and structural elucidation of novel derivatives. A thorough understanding of these mass spectrometric behaviors is indispensable for researchers working with this versatile chemical building block.

References

-

NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra for many compounds.

- Source: National Institute of Standards and Technology

-

URL: [Link]

-

Mass Spectrometry: A Textbook, 3rd Edition by Jürgen H.

- Source: Springer

-

URL: [Link]

-

"Understanding Mass Spectra: A Basic Approach, Second Edition" by R.

- Source: Wiley

-

URL: [Link]

An In-depth Technical Guide to 8-Methoxyquinoline-2-carbaldehyde: Properties, Reactivity, and Applications

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in a wide array of chemical transformations have made it a cornerstone of synthetic chemistry. Within this important class of compounds, 8-methoxyquinoline-2-carbaldehyde stands out as a versatile and highly valuable building block. The strategic placement of the methoxy and carbaldehyde groups on the quinoline core imparts a unique combination of reactivity and coordination capabilities. The electron-donating methoxy group at the 8-position influences the electronic landscape of the entire ring system, while the aldehyde at the 2-position serves as a reactive handle for a multitude of synthetic elaborations.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the potential of this molecule in their own work. The information presented herein is a synthesis of established literature and field-proven insights, designed to be both comprehensive and practical.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective use in any application. This compound is a solid at room temperature and possesses the key physicochemical attributes summarized below.[1][2][3] These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [4][5] |

| Molecular Weight | 187.19 g/mol | [1][4][5] |

| CAS Number | 103854-64-4 | [1][4][5] |

| IUPAC Name | This compound | [4][5] |

| Physical Form | Solid | [1][3] |

| Melting Point | 102 °C (in water) | |

| Calculated XLogP3 | 2.1 | [4][5] |

| Hydrogen Bond Donor Count | 0 | [4][5] |

| Hydrogen Bond Acceptor Count | 3 | [4][5] |

Spectroscopic Profile: A Fingerprint for Identification

Accurate characterization is the bedrock of chemical synthesis. The following section details the expected spectroscopic data for this compound, providing a reliable reference for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry. Based on data from structurally similar compounds and established chemical shift principles, the following ¹H and ¹³C NMR spectra are predicted.[3][6][7][8]

¹H NMR (Predicted, 400 MHz, CDCl₃): The proton spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the five aromatic protons on the quinoline core.

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~10.1 | s | 1H | -CHO (H-9) | N/A |

| ~8.2-8.3 | d | 1H | H-4 | J4,3 ≈ 8.5 |

| ~7.9-8.0 | d | 1H | H-3 | J3,4 ≈ 8.5 |

| ~7.6 | t | 1H | H-6 | J6,5 ≈ J6,7 ≈ 8.0 |

| ~7.5 | d | 1H | H-5 | J5,6 ≈ 8.0 |

| ~7.1 | d | 1H | H-7 | J7,6 ≈ 8.0 |

| ~4.1 | s | 3H | -OCH₃ | N/A |

¹³C NMR (Predicted, 101 MHz, CDCl₃): The carbon spectrum will display eleven distinct signals, including the characteristic downfield shift of the carbonyl carbon.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~193.0 | C-9 (-CHO) |

| ~155.0 | C-8 |

| ~152.0 | C-2 |

| ~140.0 | C-8a |

| ~137.0 | C-4 |

| ~130.0 | C-6 |

| ~128.0 | C-4a |

| ~120.0 | C-3 |

| ~118.0 | C-5 |

| ~110.0 | C-7 |

| ~56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[9][10][11][12] For this compound, the key diagnostic peaks are associated with the aldehyde carbonyl and the aromatic system.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2850, ~2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700 | C=O Stretch (strong) | Aldehyde |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl-alkyl ether |

| ~1050 | C-O Stretch (symmetric) | Aryl-alkyl ether |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through fragmentation patterns.[5][6][13][14]

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 187, corresponding to the molecular formula C₁₁H₉NO₂.

-

Key Fragmentation Pathways: The fragmentation is dictated by the stability of the quinoline ring and the nature of the substituents. Common fragmentation patterns include:

-

Loss of H· (M-1): Cleavage of the aldehydic C-H bond to give a stable acylium ion at m/z = 186.

-

Loss of ·CHO (M-29): Cleavage of the bond between the quinoline ring and the formyl group, resulting in a peak at m/z = 158.

-

Loss of CH₃· from the methoxy group (M-15): Leading to a fragment at m/z = 172, followed by loss of CO to give a peak at m/z = 144.

-

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the selective oxidation of the corresponding 2-methyl precursor, 8-methoxy-2-methylquinoline. Selenium dioxide (SeO₂) is the reagent of choice for this transformation due to its high selectivity for oxidizing activated methyl groups adjacent to a heterocyclic ring.[15]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation of 8-Methoxy-2-methylquinoline

Causality: This protocol utilizes selenium dioxide, which selectively oxidizes the allylic-like methyl group at the C2 position of the quinoline ring. Dioxane is an excellent solvent for this reaction as it is relatively high-boiling and can dissolve both the organic substrate and the selenium dioxide. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Reaction Setup: To a solution of 8-methoxy-2-methylquinoline (1.0 eq) in dioxane (e.g., 20 mL per gram of starting material), add selenium dioxide (1.2 eq).

-

Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The solution will typically turn dark red or brown, and a black precipitate of elemental selenium will form as the reaction progresses.[15]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: Once the starting material is consumed (typically after 3-6 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with additional dioxane or ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Chemical Reactivity and Key Transformations

The aldehyde functionality at the 2-position is the primary site of reactivity, making this compound a valuable synthon for constructing more complex molecular architectures. Its most notable reactions are condensations with primary amines to form Schiff bases and subsequent coordination with metal ions.

Synthesis of Schiff Bases: The Gateway to Bioactive Molecules

The condensation of this compound with primary amines is a facile and high-yielding reaction that produces Schiff bases (or imines). This transformation is often catalyzed by a few drops of acid and is fundamental to the development of many biologically active compounds.[2][16][17]

Detailed Experimental Protocol: Synthesis of a Schiff Base with Aniline

Causality: This is a classic nucleophilic addition-elimination reaction. The aniline nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon. A catalytic amount of acetic acid protonates the hydroxyl group of the intermediate carbinolamine, making it a better leaving group (water) and facilitating the formation of the C=N double bond. Ethanol is a common solvent as it readily dissolves the reactants and the product often precipitates upon cooling.

-

Reactant Preparation: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask. In a separate container, dissolve an equimolar amount of aniline (1.0 eq) in a minimal amount of ethanol.

-

Reaction: Add the aniline solution to the aldehyde solution with stirring. Add 2-3 drops of glacial acetic acid to catalyze the reaction.[16]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

-

Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Formation of Metal Complexes

Schiff bases derived from quinoline aldehydes are excellent chelating ligands. The imine nitrogen and the quinoline ring nitrogen can coordinate to a metal center, forming stable complexes. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[4][13][18][19][20]

Detailed Experimental Protocol: Synthesis of a Copper(II) Complex

Causality: The Schiff base ligand, acting as a Lewis base, donates its lone pair electrons to the empty orbitals of the copper(II) ion (a Lewis acid) to form coordinate bonds. The reaction is typically carried out in a 2:1 ligand-to-metal molar ratio to satisfy the coordination sphere of the copper ion, often resulting in a square planar or distorted octahedral geometry.

-

Ligand Solution: Dissolve the synthesized Schiff base (2.0 eq) in a suitable solvent like methanol or ethanol, heating gently if necessary.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.

-

Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. A color change and/or the formation of a precipitate usually indicates complex formation.

-

Reaction Completion: Stir the mixture for an additional 1-2 hours at room temperature or gentle heat to ensure complete complexation.

-

Isolation and Purification: Cool the mixture and collect the precipitated metal complex by filtration. Wash the solid with cold methanol and then diethyl ether, and dry under vacuum.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Derivatives of this compound have shown significant promise in medicinal chemistry, primarily due to their antimicrobial and anticancer properties. The quinoline scaffold can intercalate with DNA, while the ability to chelate essential metal ions can disrupt vital cellular processes in pathogens and cancer cells.

Antimicrobial Activity

Schiff bases and metal complexes derived from quinoline aldehydes have demonstrated potent activity against a range of bacterial and fungal strains. The lipophilicity of these compounds allows them to penetrate microbial cell membranes, and their chelating ability can sequester metal ions crucial for enzyme function and microbial growth.[21][22][23][24][25][26][27]

| Derivative Class | Target Organism | Activity (MIC) | Reference |

| Halogenated 8-HQ Derivatives | S. aureus (Gram-positive) | 3.44 - 13.78 µM | [21] |

| Halogenated 8-HQ Derivatives | P. shigelloides (Gram-negative) | ~11.14 µM | [21] |

| Nitroxoline (8-HQ derivative) | A. hydrophila | 5.26 µM | [21] |

| Various 8-HQ Derivatives | M. tuberculosis | 0.1 - 13.8 µM | [22][27] |

Note: MIC (Minimum Inhibitory Concentration) values are for various 8-hydroxyquinoline (a close analog) derivatives, indicating the potential of the core scaffold.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are a major area of research. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS), DNA damage, and the inhibition of key signaling pathways like PI3K/AKT/mTOR.[23][28][29][30][31] Metal complexes, in particular, often show enhanced cytotoxicity compared to the parent ligands.[30]

| Derivative/Complex | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 8-Hydroxyquinoline-2-carbaldehyde | Hep3B (Liver Cancer) | 6.25 µg/mL | [28] |

| Copper(II) Schiff Base Complexes | MCF-7 (Breast Cancer) | 0.77 - 1.86 µM | [30] |

| Indolo[2,3-b]quinoline Derivative | HCT116 (Colorectal Cancer) | 0.33 µM | [29] |

| Indolo[2,3-b]quinoline Derivative | Caco-2 (Colorectal Cancer) | 0.51 µM | [29] |

Note: IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of cell growth.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility and potential therapeutic relevance. Its well-defined chemical properties and predictable reactivity make it an ideal starting point for the construction of diverse molecular libraries. The straightforward synthesis of Schiff bases and their subsequent metal complexes provides a robust platform for generating compounds with potent biological activities. The data clearly indicates that derivatives of this compound are promising candidates for further development as both antimicrobial and anticancer agents. Future research will likely focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action to pave the way for new therapeutic strategies.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chobotova, K., et al. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

Singh, R. K. B., et al. (n.d.). Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

Jnaneshwara, G. K., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research. Retrieved from [Link]

-

Fukuyama, T., et al. (2023). Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Retrieved from [Link]

-

Mondal, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). National Center for Biotechnology Information. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. Retrieved from [Link]

-

Journal of Chemistry Letters. (n.d.). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Retrieved from [Link]

-

Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

-

BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. Retrieved from [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Hanoi National University of Education. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H9NO2 | CID 1548870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 8-Hydroxyquinoline [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. globalconference.info [globalconference.info]

- 18. jocpr.com [jocpr.com]

- 19. Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemlett.com [jchemlett.com]

- 21. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. rsc.org [rsc.org]

- 25. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8-Methoxyquinoline-2-carbaldehyde: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis of 8-methoxyquinoline-2-carbaldehyde, a key building block in medicinal chemistry. We will delve into the selection of starting materials, explore the most efficient synthetic routes, and provide detailed, field-proven protocols. The emphasis is on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the methoxy group at the 8-position and the reactive aldehyde at the 2-position allows for a multitude of chemical transformations, making it a valuable precursor for novel therapeutic agents.

Strategic Synthesis: Primary Routes and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The most common and efficient method involves a two-step process: the synthesis of an 8-methoxyquinoline precursor followed by the introduction or unmasking of the 2-carbaldehyde functionality. We will focus on two primary and reliable synthetic routes, outlining the requisite starting materials for each.

Route A: Oxidation of 2-Methyl-8-methoxyquinoline

This is arguably the most direct and widely employed method. It relies on the synthesis of 2-methyl-8-methoxyquinoline, which is then selectively oxidized at the methyl group to afford the desired aldehyde.

Core Starting Materials for Route A:

-

2-Methoxyaniline (o-Anisidine): The foundational aromatic amine that will form the benzene ring portion of the quinoline.

-

Crotonaldehyde (or its synthetic equivalent): This α,β-unsaturated aldehyde provides the atoms necessary to construct the pyridine ring of the quinoline system.

The synthesis of the intermediate, 2-methyl-8-methoxyquinoline, is typically achieved through the Doebner-von Miller reaction , a classic and robust method for quinoline synthesis.[2][3][4]

Route B: Ozonolysis of 8-Methoxy-2-styrylquinoline

An alternative and effective strategy involves the synthesis of 8-methoxy-2-styrylquinoline, followed by the oxidative cleavage of the styrenic double bond using ozone to yield the target aldehyde.[5][6]

Core Starting Materials for Route B:

-

2-Methyl-8-methoxyquinoline: This intermediate from Route A is also the starting point for this pathway.

-

Benzaldehyde: This aromatic aldehyde is condensed with 2-methyl-8-methoxyquinoline to form the styryl derivative.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of this compound via Route A, the preferred and more direct pathway.

Synthesis of 2-Methyl-8-methoxyquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][3][7]

Reaction Mechanism: The reaction proceeds through a series of steps, initiated by the Michael addition of 2-methoxyaniline to crotonaldehyde. This is followed by an acid-catalyzed cyclization, dehydration, and finally an oxidation step to yield the aromatic quinoline ring system.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 2-methoxyaniline (1.0 eq) and concentrated hydrochloric acid (approx. 2.0 eq).

-

Addition of Aldehyde: Cool the mixture in an ice bath and slowly add crotonaldehyde (1.1 eq) dropwise with vigorous stirring.

-

Heating: After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The reaction is often exothermic, so careful temperature control is necessary.

-

Oxidation: An oxidizing agent, such as arsenic acid or nitrobenzene, can be included in the initial reaction mixture to facilitate the final aromatization step.[8] If not, air oxidation can occur during the workup.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-methyl-8-methoxyquinoline.

Data Presentation: Synthesis of 2-Methyl-8-methoxyquinoline

| Parameter | Value |

| Starting Materials | 2-Methoxyaniline, Crotonaldehyde |

| Reaction Type | Doebner-von Miller |

| Catalyst | Hydrochloric Acid |

| Typical Yield | 60-75% |

Oxidation of 2-Methyl-8-methoxyquinoline to this compound

The selective oxidation of the methyl group at the 2-position of the quinoline ring is a crucial step. Selenium dioxide (SeO₂) is a highly effective reagent for this transformation.[9]

Reaction Mechanism: The oxidation with selenium dioxide is believed to proceed through an ene reaction followed by a[8][10]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-8-methoxyquinoline (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.[9]

-

Addition of Oxidant: Add selenium dioxide (1.1 - 1.5 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the precipitated selenium metal.

-

Extraction: Extract the filtrate with an appropriate organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to yield pure this compound.[9]

Data Presentation: Oxidation of 2-Methyl-8-methoxyquinoline

| Parameter | Value |

| Starting Material | 2-Methyl-8-methoxyquinoline |

| Oxidizing Agent | Selenium Dioxide (SeO₂) |

| Solvent | Dioxane/Water |

| Typical Yield | 70-85% |

Visualization of Synthetic Workflow

To provide a clear visual representation of the primary synthetic route (Route A), the following workflow diagram has been generated using Graphviz (DOT language).

Caption: Synthetic workflow for this compound via Route A.

Trustworthiness and Self-Validating Protocols

The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry.[2][3][9] The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR, IR, and mass spectrometry. The provided yield ranges are typical for these reactions when performed under optimal conditions.

Conclusion

This technical guide has outlined the primary and most efficient synthetic routes for the preparation of this compound, with a focus on the readily available starting materials and detailed, reliable protocols. By understanding the underlying chemical principles and the causality behind the experimental choices, researchers can confidently and successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

-

Skraup reaction - Wikipedia. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. Available at: [Link]

-

Synthesis of 8-amino-2-methoxyquinoline. PrepChem.com. Available at: [Link]

-

Doebner–Miller reaction - Wikipedia. Available at: [Link]

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Doebner-Miller Reaction. SynArchive. Available at: [Link]

-

Synthesis of 6-amino-2-methoxy-8-methylquinoline. PrepChem.com. Available at: [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]

-

Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

This compound | C11H9NO2 | CID 1548870. PubChem. Available at: [Link]

-

I. An Improved Procedure for Alkene Ozonolysis. II. Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska - Lincoln. Available at: [Link]

-

Ozonolysis - Wikipedia. Available at: [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. Available at: [Link]

-

Ozonolysis - Criegee Mechanism. Organic Chemistry Portal. Available at: [Link]

-

Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. ResearchGate. Available at: [Link]

-

Mechanism of Ozonolysis. Michigan State University. Available at: [Link]

-

oxidation of aldehydes and ketones. Chemguide. Available at: [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. Available at: [Link]

-

Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. ResearchGate. Available at: [Link]

-

Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. REV. CHIM. (Bucharest). Available at: [Link]

-

19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. "I. An Improved Procedure for Alkene Ozonolysis. II. Exploring a New St" by Charles E Schiaffo [digitalcommons.unl.edu]

- 6. Ozonolysis - Wikipedia [en.wikipedia.org]

- 7. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iipseries.org [iipseries.org]

An In-depth Technical Guide to 8-Methoxyquinoline-2-carbaldehyde (CAS 103854-64-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction